molecular formula C11H8ClNO2 B11881312 2-(2-Chloroquinolin-3-yl)acetic acid

2-(2-Chloroquinolin-3-yl)acetic acid

Cat. No.: B11881312
M. Wt: 221.64 g/mol
InChI Key: MUUKMTWSPVKXRW-UHFFFAOYSA-N
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Description

2-(2-Chloroquinolin-3-yl)acetic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroquinolin-3-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloroquinoline, which can be prepared via the Vilsmeier-Haack reaction using 2-aminobenzophenone and phosphorus oxychloride (POCl3) in the presence of dimethylformamide (DMF).

    Formation of Intermediate: The intermediate 2-chloroquinoline-3-carbaldehyde is then subjected to a Grignard reaction with methyl magnesium bromide to form 2-chloroquinoline-3-methanol.

    Oxidation: The alcohol group in 2-chloroquinoline-3-methanol is oxidized to form the corresponding carboxylic acid, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloroquinolin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the chloro group to other functional groups, such as amines.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products:

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: 2-(2-Aminoquinolin-3-yl)acetic acid.

    Substitution: 2-(2-Hydroxyquinolin-3-yl)acetic acid.

Scientific Research Applications

2-(2-Chloroquinolin-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloroquinolin-3-yl)acetic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication.

    Pathways Involved: By inhibiting these enzymes, the compound can interfere with DNA synthesis and cell division, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: Shares the chloroquinoline core but differs in functional groups.

    2-(2-Hydroxyquinolin-3-yl)acetic acid: Similar structure but with a hydroxyl group instead of a chloro group.

    2-(2-Aminoquinolin-3-yl)acetic acid: Contains an amino group in place of the chloro group.

Uniqueness: 2-(2-Chloroquinolin-3-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro group allows for versatile chemical modifications, while the acetic acid moiety enhances its solubility and potential for biological interactions.

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

2-(2-chloroquinolin-3-yl)acetic acid

InChI

InChI=1S/C11H8ClNO2/c12-11-8(6-10(14)15)5-7-3-1-2-4-9(7)13-11/h1-5H,6H2,(H,14,15)

InChI Key

MUUKMTWSPVKXRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CC(=O)O

Origin of Product

United States

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